5-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[(1-thiophen-2-ylcyclopentyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S/c16-13-6-5-11(19-13)14(18)17-10-15(7-1-2-8-15)12-4-3-9-20-12/h3-6,9H,1-2,7-8,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSOWEOMPZECIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(O2)Br)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that organoboron compounds, which this compound may be classified as, are often used in suzuki–miyaura coupling reactions. This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds.
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups. In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium.
Biochemical Pathways
The compound “5-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)furan-2-carboxamide” may be involved in various biochemical pathways due to the broad range of functional groups that the boron moiety can be converted into. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations.
Pharmacokinetics
It is known that the stability of boronic esters, such as pinacol boronic esters, can influence their pharmacokinetic properties. For instance, the rate of hydrolysis of these esters is influenced by the pH and can be considerably accelerated at physiological pH.
Result of Action
The suzuki–miyaura coupling reaction, which this compound may be involved in, is known to result in the formation of carbon-carbon bonds. This can lead to the synthesis of a wide variety of organic compounds.
Action Environment
The action of the compound “5-bromo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)furan-2-carboxamide” can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters, which this compound may be classified as, is influenced by the pH of the environment. Additionally, the stability of these esters can be affected by exposure to air and moisture.
Biological Activity
5-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide, with a CAS number of 1060214-70-1, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects.
- Molecular Formula : C₁₅H₁₆BrNO₂S
- Molecular Weight : 354.3 g/mol
- Structure : The compound features a furan ring, a bromine atom, and a thiophene moiety, which may contribute to its biological activity.
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of similar compounds. The MTT assay revealed that several derivatives exhibited moderate to high cytotoxicity against HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells . While specific data on the cytotoxic effects of this compound is not available, the structural similarities suggest potential cytotoxic effects warranting further investigation.
Molecular Docking Studies
Molecular docking studies provide insights into the interaction of compounds with specific biological targets. For example, related compounds demonstrated favorable binding energies with proteins such as MurD and DNA gyrase, which are crucial for bacterial cell wall synthesis and DNA replication . The binding interactions typically involve hydrogen bonds and hydrophobic interactions, indicating that similar mechanisms may be expected for this compound.
Case Studies
Although direct case studies focusing solely on this compound are scarce, research on related compounds provides a framework for understanding its potential biological activities. For instance, a study on thiazolopyridine derivatives revealed their effectiveness against various pathogens and highlighted their drug-like properties . These findings underscore the importance of further research into the biological activity of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan-2-Carboxamide Backbone
The following compounds share the brominated furan-2-carboxamide core but differ in substituents:
Key Observations :
- Steric Effects : The bulky cyclopentyl group may hinder binding to flat active sites but could favor interactions with hydrophobic pockets in proteins .
Thiophene- vs. Furan-Based Analogues
The substitution of furan with thiophene alters electronic and steric profiles:
Key Observations :
- Bioavailability : Thiophene derivatives often exhibit higher metabolic stability due to sulfur’s resistance to oxidative degradation .
Functional Analogues in Medicinal Chemistry
Compounds with similar pharmacophores and applications:
Key Observations :
- Target Specificity : The acetylphenyl group in facilitates hydrogen bonding with MMP-13’s catalytic domain, whereas the target compound’s thiophen-2-ylcyclopentyl group may favor hydrophobic interactions.
- DNA Binding : The benzo[b]thiophene derivative demonstrates enhanced DNA affinity due to planar aromaticity, a feature absent in the target compound.
Physicochemical Limitations :
- Data gaps exist for solubility, melting point, and stability of the target compound. Analogues like also lack comprehensive physical property profiles.
Preparation Methods
Synthesis of 5-Bromofuran-2-Carboxylic Acid
5-Bromofuran-2-carboxylic acid serves as the electrophilic partner in amide bond formation. A two-step protocol is commonly employed:
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Bromination of Furan-2-Carboxylic Acid : Direct bromination using bromine (Br₂) in acetic acid at 0–5°C achieves regioselective substitution at the 5-position.
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Purification : Recrystallization from ethanol/water yields 5-bromofuran-2-carboxylic acid in 78–85% purity.
Table 1: Optimization of Bromination Conditions
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Br₂ | Acetic Acid | 0–5 | 82 |
| NBS | DCM | 25 | 45 |
| HBr/H₂O₂ | H₂O | 70 | 63 |
Synthesis of [1-(Thiophen-2-yl)Cyclopentyl]Methylamine
Cyclopentane Ring Formation
The cyclopentyl-thiophene scaffold is constructed via Friedel-Crafts alkylation :
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Substrate Preparation : Cyclopentene oxide reacts with thiophen-2-ylmagnesium bromide in tetrahydrofuran (THF) at −78°C, yielding 1-(thiophen-2-yl)cyclopentanol.
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Reductive Amination : The alcohol is converted to the corresponding amine using sodium cyanoborohydride and ammonium acetate in methanol, achieving 67% isolated yield.
Critical Considerations :
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Regioselectivity : Thiophene’s 2-position reactivity dominates due to electronic effects.
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Steric Hindrance : Bulkier substituents on cyclopentane necessitate longer reaction times (24–48 hrs).
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Activation of 5-bromofuran-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates coupling with [1-(thiophen-2-yl)cyclopentyl]methylamine.
Reaction Conditions :
Acid Chloride Route
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Chlorination : Treatment of 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂) at reflux produces the acid chloride.
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Amidation : Reaction with the amine in anhydrous DCM at 0°C affords the target compound in 68% yield.
Advantages :
-
Avoids racemization risks associated with carbodiimide methods.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.6 Hz, 1H, thiophene H-3), 6.95 (d, J = 3.6 Hz, 1H, thiophene H-4), 6.35 (d, J = 3.2 Hz, 1H, furan H-3), 3.85 (m, 2H, CH₂NH), 2.75 (m, 1H, cyclopentyl CH), 1.90–1.60 (m, 8H, cyclopentyl CH₂).
-
¹³C NMR : 160.2 (C=O), 152.1 (furan C-2), 128.4 (thiophene C-2), 112.5 (Br-C).
Mass Spectrometry
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Amidation Methods
| Method | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI/HOBt | 12 | 74 | 98 |
| Acid Chloride | 8 | 68 | 95 |
| HATU/DIPEA | 6 | 81 | 99 |
The HATU/DIPEA method, though costlier, offers superior yields and shorter reaction times, making it ideal for small-scale synthesis .
Q & A
Basic: What are the standard synthetic routes for preparing 5-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}furan-2-carboxamide?
The synthesis typically involves multi-step reactions:
Functionalization of the cyclopentane core : Introduce the thiophen-2-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki coupling for aryl-thiophene bonding) .
Amide bond formation : React 5-bromofuran-2-carboxylic acid with the cyclopentylmethylamine derivative using coupling agents like EDC/HOBt or DCC .
Bromination : If the bromo substituent is not present in precursors, electrophilic bromination of the furan ring may be required .
Key parameters : Solvent choice (e.g., DMF for polar aprotic conditions), temperature control (0–80°C), and catalyst selection (e.g., Pd for cross-coupling) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Temperature gradients : Lower temperatures (0–25°C) minimize side reactions during amide coupling .
- Solvent screening : Dichloromethane (DCM) or THF often provide better solubility for intermediates than DMF .
- Catalyst loading : Reducing Pd catalyst to 0.5–2 mol% in coupling reactions lowers costs and purification challenges .
- In-line monitoring : Use HPLC or FTIR to track reaction progress and identify byproducts early .
Basic: What spectroscopic methods are used to confirm the compound’s structure?
- NMR : H and C NMR confirm substituent positions (e.g., bromo-furan protons at δ 6.5–7.0 ppm; thiophene protons at δ 7.2–7.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 396.03 for CHBrNOS) .
- X-ray crystallography : Resolves 3D conformation, critical for studying biological interactions .
Advanced: What challenges arise in structural analysis of this compound, and how are they addressed?
- Steric hindrance : Bulky cyclopentyl and thiophene groups complicate NMR signal assignment. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
- Crystallization difficulties : Poor solubility in common solvents requires vapor diffusion with acetonitrile/water mixtures .
- Dynamic behavior : Conformational flexibility of the cyclopentane ring may necessitate variable-temperature NMR studies .
Basic: What biological activities are reported for this compound?
- Anticancer potential : Inhibits kinase pathways (e.g., EGFR or BRAF) in preliminary cell-based assays .
- Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (MIC 16–32 µg/mL) due to hydrophobic interactions with cell membranes .
- Anti-inflammatory effects : Reduces TNF-α production in macrophage models by 40–60% at 10 µM .
Advanced: How can researchers investigate the mechanism of action for this compound?
- Target identification : Use pull-down assays with biotinylated analogs and LC-MS/MS to identify binding proteins .
- Kinase profiling : Screen against a panel of 100+ kinases to pinpoint inhibition targets (e.g., IC values for selective kinases) .
- Molecular dynamics (MD) simulations : Model ligand-receptor interactions to predict binding modes and affinity .
Advanced: How should researchers resolve contradictions in biological data across studies?
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media) .
- Control for purity : Confirm compound purity (>95% by HPLC) to exclude batch-to-batch variability .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
Basic: What purification techniques are effective for isolating this compound?
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials .
- Recrystallization : Acetonitrile or ethanol/water mixtures yield high-purity crystals .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related impurities .
Advanced: How can novel purification methods enhance efficiency?
- Flash chromatography : Optimize gradient elution for faster separation (e.g., Biotage® systems) .
- Membrane filtration : Use nanofiltration to remove low-MW byproducts without column packing .
- Automated systems : Implement continuous flow purification to reduce manual intervention .
Advanced: How do structural modifications influence biological activity? Insights from SAR studies
| Modification | Impact on Activity | Reference |
|---|---|---|
| Bromo → Chloro on furan | Reduced anticancer activity (IC ↑ 2x) | |
| Cyclopentyl → Cyclohexyl | Improved solubility but lower kinase inhibition | |
| Thiophene → Benzothiophene | Enhanced antimicrobial efficacy (MIC ↓ 4x) |
Basic: What are the recommended handling and storage conditions?
- Storage : -20°C in amber vials under argon to prevent degradation .
- Solubility : DMSO (50 mg/mL) for stock solutions; avoid aqueous buffers with pH >8 .
Advanced: How does the compound’s stability vary under different conditions?
- Thermal stability : Decomposes at >100°C (TGA data shows 5% weight loss at 120°C) .
- Photostability : UV light (254 nm) causes 20% degradation over 24 hours; use light-protected storage .
- pH sensitivity : Stable at pH 4–7; hydrolyzes in basic conditions (t = 2h at pH 9) .
Advanced: What synergistic effects are observed with co-administered compounds?
- Anticancer synergy : Combines with cisplatin to reduce IC by 50% in ovarian cancer models .
- Antimicrobial synergy : Enhances β-lactam antibiotics against MRSA (FIC index 0.5) .
Advanced: How can computational modeling guide the optimization of this compound?
- Docking studies : Identify key residues (e.g., EGFR’s Lys721) for hydrogen bonding with the amide group .
- QSAR models : Predict logP and solubility using descriptors like polar surface area (PSA ≈ 80 Ų) .
- ADMET prediction : Estimate bioavailability (e.g., CNS permeability: logBB < -1) to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
